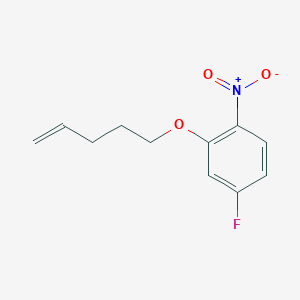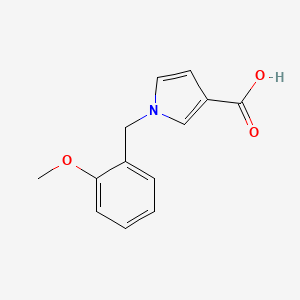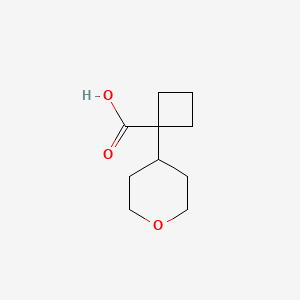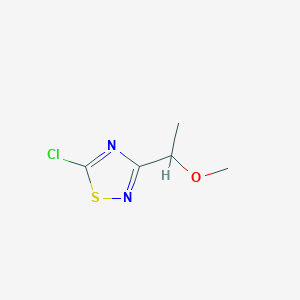![molecular formula C9H16N2O3 B1470116 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid CAS No. 1514721-79-9](/img/structure/B1470116.png)
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid
Overview
Description
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid is a chemical compound that features a piperidine ring substituted with a carbamoylmethyl group and an acetic acid moiety. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the hydrogenation of pyridine derivatives.
Introduction of the Carbamoylmethyl Group: This step involves the reaction of the piperidine derivative with a carbamoylating agent, such as isocyanates or carbamoyl chlorides, under suitable conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymatic activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-acylpiperidine: Piperidine derivatives with an acyl group attached to the nitrogen atom.
Piperidine-4-carboxylic acid: A piperidine derivative with a carboxylic acid group at the fourth position.
Uniqueness
2-[1-(Carbamoylmethyl)piperidin-4-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c10-8(12)6-11-3-1-7(2-4-11)5-9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAVIYOWLJNTTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470038.png)
![1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470043.png)
![1-[(3-methoxyphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470044.png)
![1-[(butylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470046.png)
![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470047.png)

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)
![3-[2-(Methoxymethyl)phenyl]-2-methylprop-2-enal](/img/structure/B1470051.png)


![1-[(4-ethylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470056.png)
